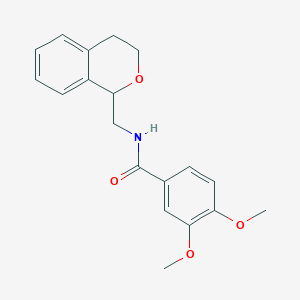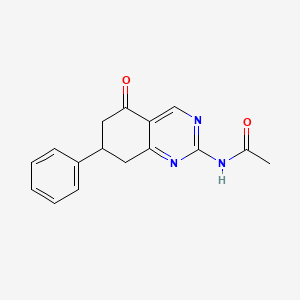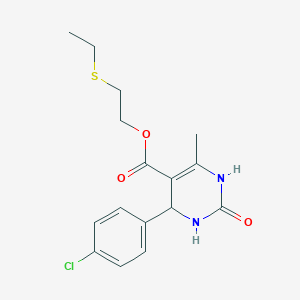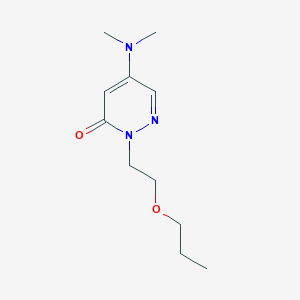
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide is a chemical compound that has been the subject of considerable scientific research in recent years. This compound is of interest to researchers due to its potential applications in the field of medicine, particularly in the development of new drugs and therapies for a range of diseases.
Mécanisme D'action
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide is complex and not fully understood. However, it is thought to act by modulating the activity of certain enzymes and signaling pathways in the body, which in turn can affect a range of cellular processes.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects in various cell and animal models. These include the modulation of inflammatory cytokines, the inhibition of cancer cell growth, and the protection of neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide is its versatility in laboratory experiments. This compound can be used in a range of assays and models to investigate its biological activity and potential therapeutic applications. However, one limitation is that its synthesis is complex and requires a high degree of expertise.
Orientations Futures
There are many potential future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide. Some possible areas of investigation include:
1. The development of new drugs and therapies based on this compound, particularly for the treatment of cancer and neurodegenerative diseases.
2. The investigation of the compound's effects on other cellular processes, such as apoptosis and autophagy.
3. The exploration of the compound's potential as a diagnostic tool for certain diseases.
4. The investigation of the compound's interactions with other drugs and compounds, and its potential for use in combination therapies.
5. The development of new synthesis methods for N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide, to make its production more efficient and cost-effective.
Overall, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide is a compound of great scientific interest, with a range of potential applications in the field of medicine. Further research is needed to fully understand its mechanisms of action and to explore its potential for use in the development of new therapies and diagnostic tools.
Méthodes De Synthèse
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide involves a multi-step process that requires a high degree of skill and expertise in organic chemistry. The first step involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to produce the final product.
Applications De Recherche Scientifique
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide has been the subject of extensive scientific research in recent years, with a focus on its potential applications in the field of medicine. This compound has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-16-8-7-14(11-17(16)23-2)19(21)20-12-18-15-6-4-3-5-13(15)9-10-24-18/h3-8,11,18H,9-10,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZIARBRRGJIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817752 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorobenzyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217837.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B5217842.png)
![ethyl 5-methyl-4-oxo-3-[1-(propoxycarbonyl)propyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5217852.png)


![N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5217877.png)
![3-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5217881.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B5217894.png)
![3-methyl-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5217898.png)


![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)